molecular formula C15H18N4O B3318639 1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine CAS No. 1015869-44-9

1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine

Cat. No.: B3318639
CAS No.: 1015869-44-9
M. Wt: 270.33 g/mol
InChI Key: XWKFGRKJZLDEGA-UHFFFAOYSA-N
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Description

1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, intended for Research Use Only. This compound features a 1H-pyrazole core structure, a privileged scaffold in the design of biologically active molecules. Pyrazole derivatives have been extensively investigated for their potential as kinase inhibitors. For instance, recent studies have highlighted 5-amino-1H-pyrazole-4-carboxamide derivatives as novel, potent, and irreversible pan-FGFR covalent inhibitors, demonstrating nanomolar activity against FGFR enzymes and showing promise in addressing drug-resistant cancers . The incorporation of the 1-piperidinylcarbonyl moiety is a strategic modification that enhances the molecule's drug-like properties. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . The piperidine structural motif is a versatile building block that contributes favorably to a compound's pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex target molecules, particularly in developing potential therapeutic agents for various diseases. Its structure makes it a valuable candidate for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and exploring novel mechanisms of action in oncology and other therapeutic areas. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c16-14-13(15(20)18-9-5-2-6-10-18)11-17-19(14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKFGRKJZLDEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Pyrazole Derivatives

Compound Substituent (Position 3) Thrombin IC50
24e 3-Pyridyl 16 nM
24g 3-Phenyl 419 nM
1-Phenyl-4-(1-piperidinylcarbonyl) analog Piperidinylcarbonyl (Position 4) Predicted: <50 nM

Tautomerism and NMR Properties

DFT studies on tautomerism in pyrazole derivatives reveal that substituents influence equilibrium between enolic and keto forms. For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, the B97D functional provided the most accurate NMR chemical shift predictions (RMSE < 0.3 ppm for .="" conjugation="" contrast,="" diazenyl="" due="" favoring="" form="" group="" in="" keto="" stability="" sup>h),="" tautomeric="" the="" to="" with="">piperidinylcarbonyl group in the target compound likely stabilizes the enolic form via intramolecular hydrogen bonding, altering its <sup>13</sup>C-NMR profile compared to non-carbonyl analogs .

Physicochemical Properties

  • pKa and Solubility : The piperidinylcarbonyl group reduces acidity (predicted pKa ~2.5–3.5) compared to carboxamide analogs (e.g., 1-phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide, pKa = 3.13) due to decreased electron-withdrawing effects .
  • Thermal Stability : Piperidinylcarbonyl derivatives exhibit higher decomposition temperatures (>300°C) compared to thienyl or fluorophenyl analogs, as inferred from similar compounds .

Biological Activity

1-Phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-amine, also known by its CAS number 1015869-44-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a phenyl group, a piperidinylcarbonyl group, and a pyrazole moiety, which may contribute to its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may influence key biochemical pathways by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it has been suggested that pyrazole derivatives can act as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a related study reported that certain pyrazole conjugates demonstrated IC50 values in the micromolar range against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Compound Cell Line IC50 (µM)
5oMCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53

These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies.

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives are known for their broad spectrum of biological activities, including:

  • Anti-inflammatory : Some studies suggest that pyrazole compounds exhibit significant anti-inflammatory effects.
  • Antimicrobial : Pyrazole derivatives have shown promise as antimicrobial agents against various pathogens.
  • Antioxidant : These compounds may also possess antioxidant properties, which can protect cells from oxidative stress .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their biological efficacy. Researchers synthesized several conjugates and assessed their cytotoxicity using the MTT assay against multiple cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cell lines such as HEK293T .

Q & A

Q. What are the established synthetic routes for 1-Phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions, including cyclization and condensation. For example:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic conditions.
  • Step 2 : Introduction of the piperidinylcarbonyl group through nucleophilic acyl substitution, using reagents like piperidine carbonyl chloride.
  • Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity .
    Key factors include reaction temperature (60–80°C for cyclization) and solvent choice (e.g., THF or DMF for acylations).

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., 1H^1H NMR for phenyl protons at δ 7.2–7.5 ppm, 13C^{13}C NMR for carbonyl groups at ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving 3D structure and hydrogen-bonding networks (using SHELX programs for refinement) .
  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Use desiccants to prevent hydrolysis of the carbonyl group. Solubility in DMSO (20 mg/mL) makes it suitable for biological assays, but avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

  • Unit Cell Parameters : A triclinic system (e.g., a=8.5A˚,b=9.8A˚,α=79.9a = 8.5 \, \text{Å}, \, b = 9.8 \, \text{Å}, \, \alpha = 79.9^\circ) can be refined using SHELXL .
  • Hydrogen Bonding : Identify interactions between the amine group and carbonyl oxygen, critical for understanding solid-state packing and solubility .
  • Disorder Modeling : Use SQUEEZE (in PLATON) to model solvent-accessible voids in the crystal lattice .

Q. What strategies optimize the compound’s binding affinity to kinase targets?

Structure-activity relationship (SAR) studies guide modifications:

  • Piperidine Substitution : Replace piperidine with morpholine to enhance water solubility while maintaining affinity.
  • Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at the para position to improve π-π stacking with hydrophobic kinase pockets .
  • Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding constants (KdK_d) .

Q. How can researchers resolve discrepancies between computational and experimental bioactivity data?

  • Validation of Computational Models : Re-dock the compound using multiple software (AutoDock Vina, Schrödinger Glide) and compare consensus poses.
  • Experimental Replicates : Perform dose-response curves (IC50_{50}) in triplicate, controlling for assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What structural analogs provide insights into this compound’s uniqueness?

Compound NameKey Structural DifferenceImpact on Activity
1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amineLacks phenyl groupReduced kinase inhibition (~10-fold)
3-(4-chlorophenyl)-1H-pyrazol-5-amineChlorine substitutionEnhanced metabolic stability
4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amineEthyl group additionImproved oral bioavailability
Data derived from comparative SAR studies .

Methodological Notes

  • Crystallography Workflow : Collect data on a rotating anode diffractometer (Mo Kα radiation, λ = 0.71073 Å). Process with SHELX suite for structure solution and refinement .
  • Kinase Assay Protocol : Use Z´-LYTE® assays (Thermo Fisher) with 10 µM ATP and 1 h incubation at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine

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